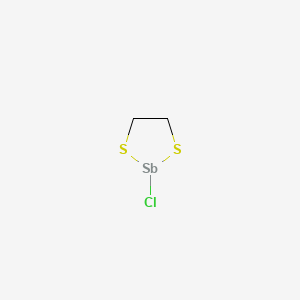
2-Chloro-1,3,2-dithiastibolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3,2-dithiastibolane is an organoantimony compound with the molecular formula C2H4ClS2Sb This compound is part of the broader class of dithiastibolanes, which are characterized by the presence of antimony (Sb) atoms in their structure
Méthodes De Préparation
The synthesis of 2-Chloro-1,3,2-dithiastibolane typically involves a skeletal substitution reaction. One reported method involves the treatment of 2-chloro-1,3,2-dithiaphospholane with antimony trifluoride (SbF3). This reaction does not lead to the replacement of the chlorine atom but instead results in the formation of this compound in high yield
Analyse Des Réactions Chimiques
2-Chloro-1,3,2-dithiastibolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly reported.
Reagents and Conditions: Common reagents used in these reactions include antimony trifluoride (SbF3) and other halogenating agents. The conditions typically involve mild temperatures and controlled environments to ensure high yields and purity of the products.
Applications De Recherche Scientifique
2-Chloro-1,3,2-dithiastibolane has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organometallic compounds.
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, compounds containing antimony are generally of interest for their potential biological activity and therapeutic applications.
Industry: The compound’s unique properties make it a candidate for use in materials science and industrial chemistry, particularly in the development of new materials with specific electronic or catalytic properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,3,2-dithiastibolane involves its interaction with various molecular targets and pathways. The presence of antimony in the compound allows it to participate in unique coordination chemistry, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways are subject to ongoing research, but the compound’s ability to form stable complexes with other elements is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
2-Chloro-1,3,2-dithiastibolane can be compared with other similar compounds, such as:
2-Chloro-1,3,2-dithiaphospholane: This compound is structurally similar but contains phosphorus instead of antimony. The substitution of antimony with phosphorus can lead to differences in reactivity and applications.
Other Dithiastibolanes: Compounds within the same class, but with different substituents, can exhibit varying chemical properties and potential applications. The presence of different halogens or organic groups can significantly influence the compound’s behavior.
Propriétés
Numéro CAS |
3741-30-8 |
|---|---|
Formule moléculaire |
C2H4ClS2Sb |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
2-chloro-1,3,2-dithiastibolane |
InChI |
InChI=1S/C2H6S2.ClH.Sb/c3-1-2-4;;/h3-4H,1-2H2;1H;/q;;+3/p-3 |
Clé InChI |
QJAJJTVTMVIPPB-UHFFFAOYSA-K |
SMILES canonique |
C1CS[Sb](S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)

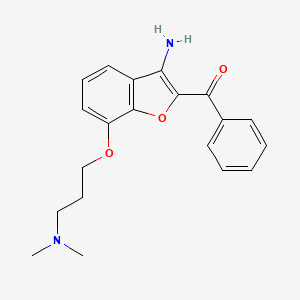
![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
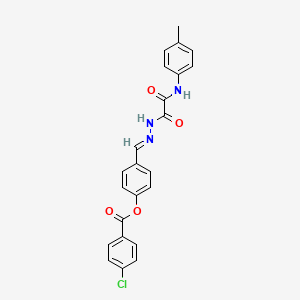
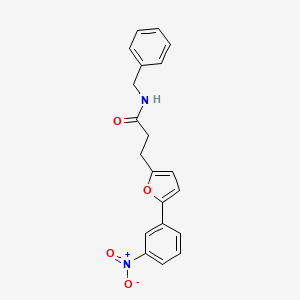
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)



![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)
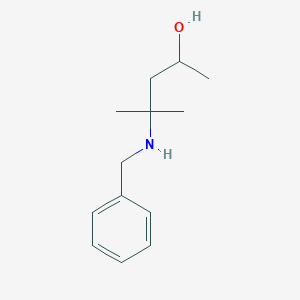
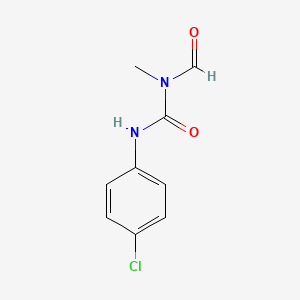
![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
